
4-(2,6-Difluoro-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-YL)fenil)morfolina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)morpholine” is a chemical compound with the molecular formula C16H22BF2NO3 . It is related to aryl boronic acid esters, which are majorly used in organic synthesis .
Molecular Structure Analysis
The molecular weight of this compound is 325.2 g/mol . The InChI code is InChI=1S/C16H22BF2NO3/c1-15(2)16(3,4)23-17(22-15)11-9-12(18)14(13(19)10-11)20-5-7-21-8-6-20/h9-10H,5-8H2,1-4H3 . The Canonical SMILES is B1(OC(C(O1)©C)©C)C2=CC(=C(C(=C2)F)N3CCOCC3)F .Physical And Chemical Properties Analysis
This compound has a molecular weight of 325.2 g/mol . It has 0 hydrogen bond donors, 6 hydrogen bond acceptors, and 2 rotatable bonds . The exact mass is 325.1660801 g/mol .Aplicaciones Científicas De Investigación
Reacciones de síntesis orgánica
Este compuesto es un intermedio de reacción significativo en las reacciones de síntesis orgánica . Tiene muchas aplicaciones en reacciones de acoplamiento carbono-carbono y heteroacoplamiento de carbono . Debido a su estructura única, tiene buena actividad biológica y efectos farmacológicos .
Terapia de captura de neutrones de boro
Ha sido ampliamente utilizado en la terapia de captura de neutrones de boro . Esta es una técnica terapéutica no invasiva para el tratamiento del cáncer. Se basa en la capacidad del isótopo boro-10 para capturar neutrones, lo que lleva a la emisión de partículas alfa que matan las células cancerosas .
Polímeros de transporte de fármacos
Este compuesto se utiliza en polímeros de transporte de fármacos de control de retroalimentación en el tratamiento del cáncer . Estos polímeros pueden responder a varios cambios microambientales como pH, glucosa y ATP en el organismo .
Reacción de Suzuki
El ácido borónico de arilo, del cual este compuesto es un derivado, es uno de los nucleófilos importantes en la reacción de Suzuki . La reacción de Suzuki es un tipo de reacción de acoplamiento cruzado, que se utiliza para formar enlaces carbono-carbono .
Fármacos que contienen flúor
Los compuestos que contienen flúor se utilizan ampliamente en medicina
Mecanismo De Acción
Target of Action
The primary targets of the compound “4-(2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)morpholine” are currently unknown This compound is a complex molecule and its interaction with biological systems is not well-studied
Biochemical Pathways
Without knowledge of the compound’s primary targets, it’s challenging to summarize the affected biochemical pathways . Once the targets are identified, it would be possible to map out the downstream effects and impacted pathways.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Propiedades
IUPAC Name |
4-[2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BF2NO3/c1-15(2)16(3,4)23-17(22-15)11-9-12(18)14(13(19)10-11)20-5-7-21-8-6-20/h9-10H,5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHKMVVLQQJTIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)N3CCOCC3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BF2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735075 |
Source


|
| Record name | 4-[2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313738-69-0 |
Source


|
| Record name | 4-[2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


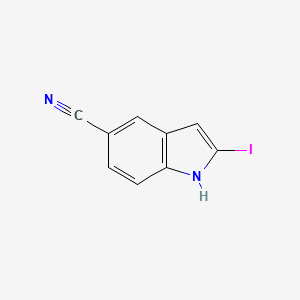
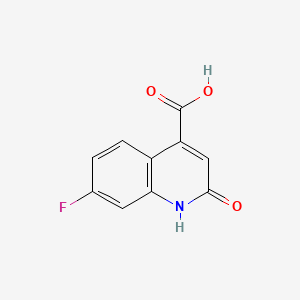
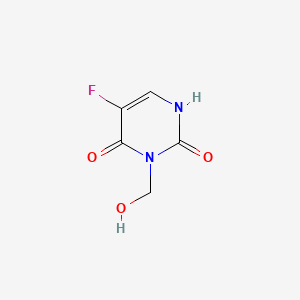
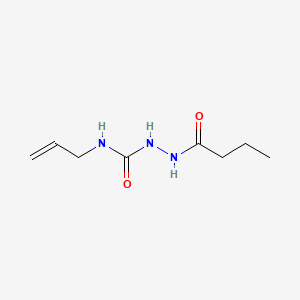
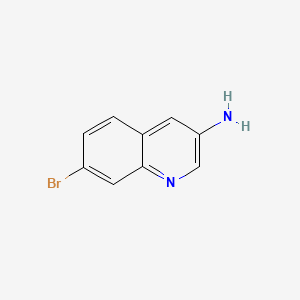
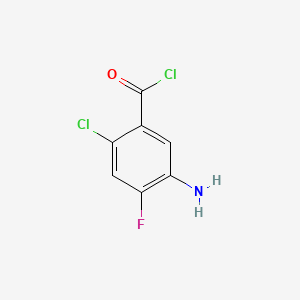

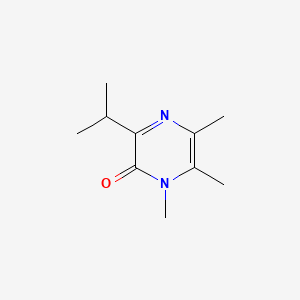

![7-(5-((tert-Butyldiphenylsilyl)oxy)-2-chlorophenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B594704.png)
